molecular formula C22H32N2O4S B10996723 N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide

Cat. No.: B10996723
M. Wt: 420.6 g/mol
InChI Key: ISTOISUMXIVVAE-UHFFFAOYSA-N
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Description

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide: is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The key steps may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Functionalization: The pyrrole ring is then functionalized with the appropriate substituents. This may involve reactions such as sulfonylation, alkylation, and amide formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to exert its effects.

    Pathways Involved: The compound may modulate signaling pathways, gene expression, or metabolic processes to achieve its biological effects.

Properties

Molecular Formula

C22H32N2O4S

Molecular Weight

420.6 g/mol

IUPAC Name

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pentanamide

InChI

InChI=1S/C22H32N2O4S/c1-6-7-9-20(25)23-22-21(17(3)18(4)24(22)14-8-15-28-5)29(26,27)19-12-10-16(2)11-13-19/h10-13H,6-9,14-15H2,1-5H3,(H,23,25)

InChI Key

ISTOISUMXIVVAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(N1CCCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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